1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

Catalog No.
S12284137
CAS No.
M.F
C12H16Cl2N2O2
M. Wt
291.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hyd...

Product Name

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H

InChI Key

FEJSZEGHZZGMJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)Cl.Cl

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound characterized by its piperazine core structure, which includes a chlorobenzyl group and a carboxylic acid functional group. This compound is significant in medicinal chemistry, particularly for its potential pharmacological applications. The presence of the chlorine atom on the benzyl moiety enhances its biological activity, making it a subject of interest in drug design and development.

Due to its functional groups:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: It can undergo reduction reactions using reducing agents like lithium aluminum hydride, which may yield amines or alcohols.
  • Nucleophilic Substitution: The chlorine atom in the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.

The biological activity of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is primarily linked to its interaction with neurotransmitter systems. It has shown potential as a multitarget-directed ligand, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter degradation, which suggests its role in enhancing cholinergic signaling in the brain .

Additionally, studies have indicated that derivatives of piperazine compounds can modulate serotonin receptors, influencing mood and behavior, which further highlights their therapeutic potential in treating psychiatric disorders.

The synthesis of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves several steps:

  • Formation of Piperazine Derivative: The synthesis begins with the reaction of piperazine with 3-chlorobenzyl chloride to form 1-(3-chlorobenzyl)piperazine.
  • Carboxylation: The resulting piperazine derivative is then subjected to carboxylation using carbon dioxide or a carboxylic acid derivative under basic conditions.
  • Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and stability.

This multi-step approach allows for the precise introduction of functional groups necessary for biological activity.

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential candidate for drug development targeting neurodegenerative diseases and mental health disorders.
  • Research Tool: It serves as a valuable compound for studying receptor interactions and enzyme inhibition mechanisms in biochemical research.
  • Chemical Intermediates: This compound can also be used as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Interaction studies involving 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride focus on its binding affinity and selectivity towards various receptors and enzymes. Research indicates that this compound interacts effectively with serotonin receptors (5-HT), which are crucial for mood regulation and cognitive functions. Additionally, its inhibitory effects on acetylcholinesterase suggest potential benefits in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .

Molecular docking studies have provided insights into the binding modes and affinities of this compound with target proteins, facilitating the design of more potent analogs.

Several compounds share structural similarities with 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride. These include:

  • 1-(2-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride
  • 1-(4-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride
  • 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride
  • 1-(4-Nitrophenyl)piperazine

Comparison Table

Compound NameUnique Feature
1-(3-Chlorobenzyl)piperazine-2-carboxylic acidChlorine at meta position enhances CNS activity
1-(2-Chlorobenzyl)piperazine-2-carboxylic acidChlorine at ortho position affects receptor binding
1-(4-Chlorobenzyl)piperazine-2-carboxylic acidChlorine at para position alters pharmacokinetics
1-(4-Cyanobenzyl)piperazine-2-carboxylic acidCyanide group may enhance lipophilicity
1-(4-Nitrophenyl)piperazineNitro group may increase electrophilicity

The unique positioning of substituents on the phenyl ring significantly influences each compound's pharmacological profile and interaction with biological targets. The specific arrangement of functional groups in 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride contributes to its unique efficacy and selectivity compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

290.0588831 g/mol

Monoisotopic Mass

290.0588831 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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